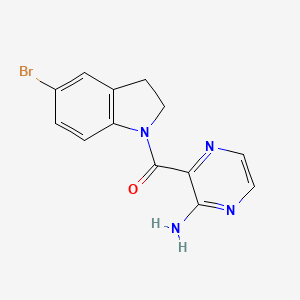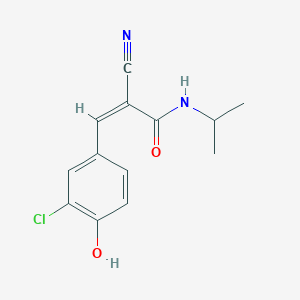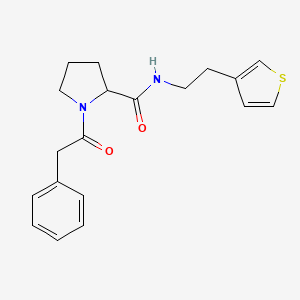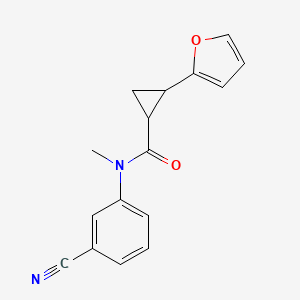
N-(4-acetamido-3-methoxyphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamido-3-methoxyphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as AMPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.
作用機序
The inhibition of FAAH by N-(4-acetamido-3-methoxyphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide leads to an increase in the levels of endocannabinoids in the body, which can have various effects on physiological processes. This mechanism of action has been found to be effective in reducing pain and inflammation in animal models, and has also been studied for its potential applications in the treatment of anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in animal models. It has been found to have analgesic and anti-inflammatory effects, and has also been shown to reduce anxiety and depression-like behaviors. Additionally, it has been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
N-(4-acetamido-3-methoxyphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. Additionally, it has a favorable safety profile, which makes it suitable for use in animal studies. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(4-acetamido-3-methoxyphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One area of interest is the potential applications of this compound in the treatment of pain and inflammation in humans. Another area of interest is the potential applications of this compound in the treatment of anxiety and depression. Additionally, further studies are needed to determine the optimal dosing and administration of this compound, as well as its potential interactions with other drugs.
合成法
The synthesis of N-(4-acetamido-3-methoxyphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been achieved using different methods, including the use of a palladium-catalyzed cross-coupling reaction and an N-acylation reaction. The palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. The N-acylation reaction involves the reaction of an amine with an acid chloride in the presence of a base. Both methods have been found to be effective in synthesizing this compound.
科学的研究の応用
N-(4-acetamido-3-methoxyphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to have a unique mechanism of action, which involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids, which are signaling molecules that play a role in various physiological processes, including pain sensation, mood regulation, and appetite.
特性
IUPAC Name |
N-(4-acetamido-3-methoxyphenyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-15(26)23-18-11-10-17(14-20(18)29-2)24-22(28)19-9-6-12-25(19)21(27)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,19H,6,9,12-13H2,1-2H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXPZBDVTHGVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B7531760.png)

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide](/img/structure/B7531777.png)


![6-[[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7531791.png)
![N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531802.png)
![N-[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531818.png)

![N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531829.png)



![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)
